5-(2,4-Dimethoxyphenyl)uracil
Description
5-(2,4-Dimethoxyphenyl)uracil is a substituted uracil derivative characterized by a 2,4-dimethoxyphenyl group attached at the 5-position of the uracil core. This modification enhances its electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via multi-step reactions, including alkylation, chlorination, and methoxylation, as demonstrated in the preparation of 5-substituted 2,4-dimethoxypyrimidine derivatives . Its structural uniqueness lies in the methoxy groups at the 2- and 4-positions of the phenyl ring, which influence solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
1005386-84-4 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-3-4-8(10(5-7)18-2)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16) |
InChI Key |
YWGGQLSZIZAKPI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers: 5-(3,4-Dimethoxyphenyl)uracil
The positional isomer 5-(3,4-Dimethoxyphenyl)uracil differs in the methoxy group arrangement on the phenyl ring. Studies on triazole analogs (e.g., 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione) reveal that substituent positioning significantly impacts biological activity and toxicity. For instance:
- Toxicity : Computational predictions using GUSAR-online indicate that 3,4-dimethoxy derivatives exhibit higher acute toxicity (LD₅₀ ~250 mg/kg) than their 2,4-dimethoxy counterparts (LD₅₀ ~500 mg/kg) .
Table 1: Key Differences Between 2,4- and 3,4-Dimethoxyphenyl-Substituted Compounds
| Property | 5-(2,4-Dimethoxyphenyl)uracil | 5-(3,4-Dimethoxyphenyl)uracil |
|---|---|---|
| Methoxy group positions | 2- and 4-positions | 3- and 4-positions |
| Predicted LD₅₀ (mg/kg) | ~500 | ~250 |
| Solubility in water | Moderate | Low |
| Synthetic yield (%) | 80–99 | 70–85 |
Functional Group Analogs: 5-(Acylethynyl)uracils
5-(Acylethynyl)uracils, such as 5-(propioloyl)uracil, replace the dimethoxyphenyl group with an acylethynyl moiety. These compounds exhibit distinct biological profiles:
- Antiviral activity : 5-(Acylethynyl)uracils show potent activity against herpes simplex virus (EC₅₀ = 0.5–2 μM), whereas 5-(2,4-dimethoxyphenyl)uracil lacks significant antiviral effects .
- Stability : The electron-withdrawing acylethynyl group reduces stability under acidic conditions compared to the electron-donating methoxy groups in 5-(2,4-dimethoxyphenyl)uracil .
Core Structure Variants: Triazole Derivatives
Triazole-based analogs, such as 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid, retain the 2,4-dimethoxyphenyl group but replace the uracil core with a triazole ring. Key differences include:
- Antioxidant capacity : Triazole derivatives demonstrate superior radical scavenging activity (IC₅₀ = 10–15 μM against DPPH) compared to uracil derivatives (IC₅₀ >100 μM) .
- Synthetic complexity : Triazole synthesis requires additional steps for thioether formation and esterification, reducing overall yields (50–70%) relative to uracil derivatives .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The 2,4-dimethoxyphenyl group increases logP values (~2.5) compared to unsubstituted uracil (logP = −1.0), enhancing membrane permeability .
- Thermal stability : Uracil derivatives generally decompose above 200°C, whereas triazole analogs show lower thermal stability (decomposition at ~150°C) due to the labile thioether bond .
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